molecular formula C6I4O2 B14754349 Tetraiodo-p-benzoquinone CAS No. 576-59-0

Tetraiodo-p-benzoquinone

Cat. No.: B14754349
CAS No.: 576-59-0
M. Wt: 611.68 g/mol
InChI Key: YBGORPOETHYSFS-UHFFFAOYSA-N
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Description

Tetraiodo-p-benzoquinone, also known as iodanil, is a halogenated derivative of p-benzoquinone. It is characterized by the presence of four iodine atoms attached to the benzene ring. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraiodo-p-benzoquinone can be synthesized through the iodination of p-benzoquinone. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The process is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Tetraiodo-p-benzoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraiodo-p-benzoquinone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated quinones.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments due to its intense coloration

Mechanism of Action

The mechanism of action of tetraiodo-p-benzoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor, participating in electron transfer processes. The compound can also form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular thiols and amines .

Comparison with Similar Compounds

    Tetrabromo-p-benzoquinone: Similar structure but with bromine atoms instead of iodine.

    Tetrachloro-p-benzoquinone: Contains chlorine atoms instead of iodine.

    Tetrafluoro-p-benzoquinone: Fluorine atoms replace the iodine atoms.

Uniqueness: Tetraiodo-p-benzoquinone is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties.

Properties

CAS No.

576-59-0

Molecular Formula

C6I4O2

Molecular Weight

611.68 g/mol

IUPAC Name

2,3,5,6-tetraiodocyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11

InChI Key

YBGORPOETHYSFS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)I)I)I)I

Origin of Product

United States

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